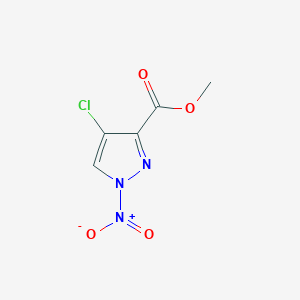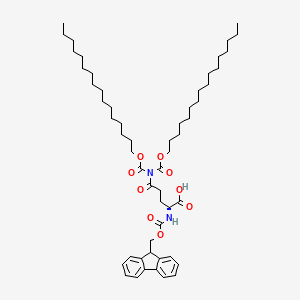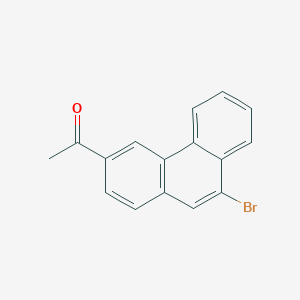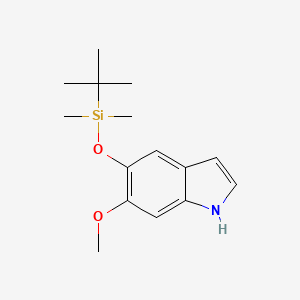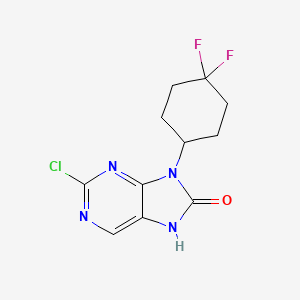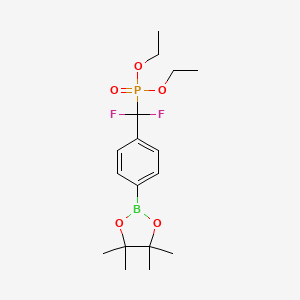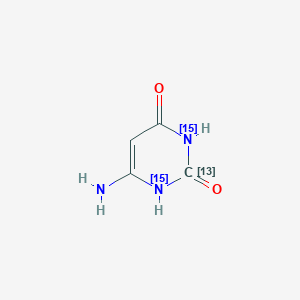![molecular formula C13H23BrFNSi B15219576 2-bromo-3-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B15219576.png)
2-bromo-3-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-3-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrole is a heterocyclic compound that contains a pyrrole ring substituted with bromine, fluorine, and a tris(propan-2-yl)silyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrole typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Bromine and Fluorine: The bromine and fluorine atoms can be introduced through halogenation reactions. For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS), while fluorination can be done using a fluorinating agent such as Selectfluor.
Attachment of the Tris(propan-2-yl)silyl Group: The silyl group can be introduced through a silylation reaction using a reagent like tris(propan-2-yl)silyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The pyrrole ring can be oxidized or reduced under appropriate conditions, leading to various derivatives.
Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Cross-Coupling: Palladium catalysts and bases like potassium carbonate are typically used in cross-coupling reactions.
Major Products
Substitution Products: Various substituted pyrroles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the pyrrole ring.
Reduction Products: Reduced forms of the pyrrole ring.
Coupling Products: New carbon-carbon bonded compounds.
Aplicaciones Científicas De Investigación
2-bromo-3-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-bromo-3-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrole depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects would depend on its interaction with molecular targets such as enzymes or receptors, potentially influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-bromo-3,3,3-trifluoro-1-propene: Another halogenated compound with different reactivity and applications.
3-bromo-1,1,1-trifluoro-2-propanol: A brominated alcohol with distinct chemical properties.
2-bromo-1,3,5-triisopropylbenzene: A brominated aromatic compound with different structural features.
Uniqueness
2-bromo-3-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrole is unique due to the combination of its pyrrole ring, halogen substituents, and silyl group
Propiedades
Fórmula molecular |
C13H23BrFNSi |
|---|---|
Peso molecular |
320.32 g/mol |
Nombre IUPAC |
(2-bromo-3-fluoropyrrol-1-yl)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C13H23BrFNSi/c1-9(2)17(10(3)4,11(5)6)16-8-7-12(15)13(16)14/h7-11H,1-6H3 |
Clave InChI |
AYDCOINLKAKHEX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


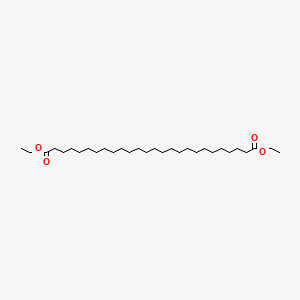
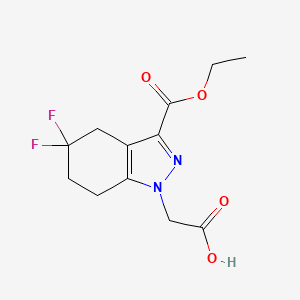
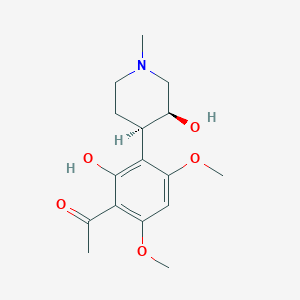
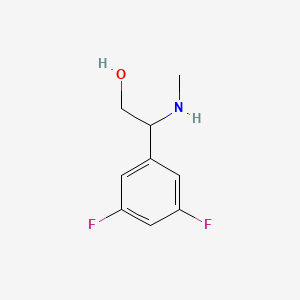
![5-Chloro-8-methylpyrido[2,3-d]pyridazine](/img/structure/B15219516.png)

